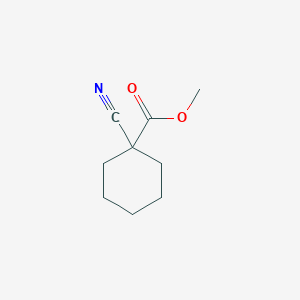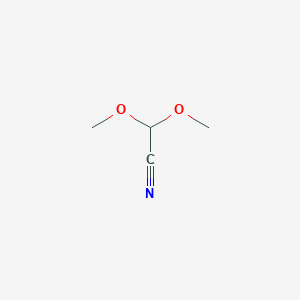
Ethyl-2-(3-Aminophenyl)acetat
Übersicht
Beschreibung
Ethyl 2-(3-aminophenyl)acetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-aminophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-aminophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-2-(3-Aminophenyl)acetat ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann zur Herstellung verschiedener heterocyclischer Verbindungen verwendet werden, die als Kernstrukturen in vielen Pharmazeutika fungieren. Zum Beispiel kann es an der Synthese von Indazol-Derivaten beteiligt sein, die aufgrund ihrer biologischen Aktivitäten eine herausragende Rolle in der Wirkstoffforschung spielen .
Pharmakologie
In der pharmakologischen Forschung dient this compound als Vorläufer für die Synthese von Verbindungen mit potenziellen therapeutischen Anwendungen. Es wurde bei der Synthese von Phenoxyacetamid-Derivaten eingesetzt, die eine Reihe pharmakologischer Aktivitäten aufweisen und als therapeutische Kandidaten untersucht werden könnten .
Materialwissenschaft
Diese Verbindung findet Anwendungen in der Materialwissenschaft, da sie bei der Synthese organischer Verbindungen eine Rolle spielt, die zur Herstellung neuer Materialien mit spezifischen Eigenschaften verwendet werden können. Besonders interessant ist die Verwendung in der Bildung von Polymeren oder Beschichtungen, die eine verbesserte Haltbarkeit oder andere wünschenswerte Eigenschaften aufweisen könnten .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in verschiedenen chromatographischen und spektroskopischen Methoden verwendet werden. Seine klar definierte Struktur und seine Eigenschaften ermöglichen seinen Einsatz bei der Methodenentwicklung und Kalibrierung .
Biochemie
In der Biochemie kann diese Verbindung verwendet werden, um enzymkatalysierte Reaktionen zu untersuchen, bei denen sie als Substrat oder Inhibitor wirken kann. Das Verständnis seiner Wechselwirkungen mit biologischen Molekülen kann zu Erkenntnissen über Enzymmechanismen und zur Entwicklung von Enzyminhibitoren führen .
Industrielle Anwendungen
This compound kann in industriellen Umgebungen als Zwischenprodukt bei der Synthese von Farbstoffen, Pigmenten oder anderen Chemikalien verwendet werden, die eine Verbindung mit einer Aminfunktionalität erfordern. Seine Rolle in der großtechnischen Produktion von Materialien oder Chemikalien wird durch seine Verfügbarkeit und Reaktivität unterstützt .
Safety and Hazards
Ethyl 2-(3-aminophenyl)acetate is classified as a hazardous substance. It is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for Ethyl 2-(3-aminophenyl)acetate are not mentioned in the search results, the compound’s potential for use in the synthesis of highly substituted tetrahydroquinolines suggests it may have applications in the development of new pharmaceuticals or other chemically complex products.
Wirkmechanismus
Target of Action
Ethyl 2-(3-aminophenyl)acetate is a complex organic compound with a molecular weight of 179.22 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation. The downstream effects of these pathways would depend on the specific context and require further investigation.
Result of Action
Given its potential involvement in Suzuki–Miyaura coupling reactions , it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 2-(3-aminophenyl)acetate is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, it is recommended to store the compound under inert gas at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature
Eigenschaften
IUPAC Name |
ethyl 2-(3-aminophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVUURMJLRJOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)




